4-Chloro-3,5-dinitrobenzenesulfonic acid
Overview
Description
4-Chloro-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S and a molecular weight of 282.62 g/mol . It is characterized by the presence of a chloro group, two nitro groups, and a sulfonic acid group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,5-dinitrobenzenesulfonic acid is synthesized through a process involving the sulfonation and nitration of chlorobenzene . The reaction typically employs sulfuric acid and potassium nitrate as reagents. The process involves the following steps:
Sulfonation: Chlorobenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often isolated as the potassium salt after the addition of potassium chloride .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as iron or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols. The reaction conditions typically involve solvents such as dimethylformamide (DMF) and elevated temperatures.
Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products depend on the nucleophile used. For example, substitution with an amine yields an amino derivative.
Reduction: Reduction of nitro groups results in the formation of amino derivatives.
Scientific Research Applications
4-Chloro-3,5-dinitrobenzenesulfonic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form derivatives with biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dinitrobenzenesulfonic acid involves its reactivity with various nucleophiles and reducing agents. The chloro group and nitro groups are key functional groups that participate in these reactions. The compound can act as an electrophile in substitution reactions, where the chloro group is replaced by a nucleophile. In reduction reactions, the nitro groups are reduced to amino groups, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonic acid: Similar structure but with only one nitro group.
3,5-Dinitrobenzenesulfonic acid: Lacks the chloro group but has two nitro groups and a sulfonic acid group.
Uniqueness
4-Chloro-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both a chloro group and two nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPDCHBQRCKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236750 | |
Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-91-5 | |
Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3,5-dinitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK9LU4C389 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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